molecular formula C8H13N B085213 9-Azabicyclo[6.1.0]non-8-ene CAS No. 14747-97-8

9-Azabicyclo[6.1.0]non-8-ene

Cat. No. B085213
CAS RN: 14747-97-8
M. Wt: 123.2 g/mol
InChI Key: SUGPTSHNUYZCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Azabicyclo[6.1.0]non-8-ene, commonly known as 9-ABN, is a bicyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of norbornene and possesses a unique chemical structure that makes it useful in various fields of study. In

Mechanism Of Action

The mechanism of action of 9-ABN involves its binding to nAChRs. This binding results in the activation of these receptors, leading to the influx of ions such as calcium and sodium into the cell. This influx of ions can lead to various physiological effects, including muscle contraction and neurotransmitter release.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-ABN are primarily related to its binding to nAChRs. Studies have shown that 9-ABN can enhance cognitive function and improve memory retention in animal models. Additionally, 9-ABN has been shown to have analgesic effects, making it a potential candidate for pain management.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9-ABN in lab experiments is its selectivity for specific subtypes of nAChRs. This selectivity allows researchers to study the function of individual receptor subtypes, which can be difficult to do with other ligands. However, one limitation of using 9-ABN is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several future directions for the use of 9-ABN in scientific research. One potential area of study is the development of new drugs for pain management based on the analgesic effects of 9-ABN. Additionally, further research is needed to fully understand the mechanism of action of 9-ABN and its effects on nAChRs. This understanding could lead to the development of new therapies for neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 9-ABN is a unique compound with potential applications in various fields of scientific research. Its selectivity for specific subtypes of nAChRs makes it a useful tool for studying the function of these receptors. However, careful dosing and monitoring are required to ensure the safety of experimental subjects. Further research is needed to fully understand the mechanism of action of 9-ABN and its potential therapeutic applications.

Synthesis Methods

The synthesis of 9-ABN involves the reaction of norbornene with an amine, typically pyrrolidine, in the presence of a palladium catalyst. This reaction results in the formation of 9-ABN, which can be purified through various methods such as column chromatography or recrystallization. The yield of this synthesis method can vary depending on the reaction conditions, but it typically ranges from 50-70%.

Scientific Research Applications

9-ABN has been extensively studied for its potential applications in scientific research. One of the most significant uses of 9-ABN is as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 9-ABN has been shown to selectively bind to specific subtypes of nAChRs, making it a useful tool for studying the function of these receptors.

properties

CAS RN

14747-97-8

Product Name

9-Azabicyclo[6.1.0]non-8-ene

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

9-azabicyclo[6.1.0]non-1(9)-ene

InChI

InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2

InChI Key

SUGPTSHNUYZCSW-UHFFFAOYSA-N

SMILES

C1CCCC2=NC2CC1

Canonical SMILES

C1CCCC2=NC2CC1

synonyms

9-Azabicyclo[6.1.0]non-8-ene

Origin of Product

United States

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